molecular formula C17H16FN5O2 B2907628 N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-42-6

N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2907628
CAS No.: 483993-42-6
M. Wt: 341.346
InChI Key: ZXLIKULBOMFUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS: 483993-11-9) is a synthetic propanamide derivative characterized by a tetrazole ring and substituted aryl groups. Its molecular formula is C₁₇H₁₆FN₅O₂, with a molecular weight of 341.340 g/mol . The compound features a 4-fluorophenyl group attached to the amide nitrogen and a 3-methoxyphenyl group at the propanamide’s β-carbon. The tetrazole moiety (2H-1,2,3,4-tetrazol-5-yl) contributes to its hydrogen-bonding capacity and acidity, which are critical for interactions with biological targets. Synonyms include STK092906 and AKOS005395002, reflecting its use in diverse pharmacological screenings .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-14-4-2-3-11(9-14)10-15(16-20-22-23-21-16)17(24)19-13-7-5-12(18)6-8-13/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLIKULBOMFUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the tetrazole ring through cycloaddition reactions. The final amide formation can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for amide bond formation. Purification steps such as recrystallization or chromatography are also crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H18FN5O2, featuring a tetrazole ring that is known for its ability to form stable complexes with metal ions and its potential in drug design. The presence of fluorine and methoxy groups enhances its lipophilicity and bioavailability, making it a candidate for further investigation in pharmaceutical applications.

Medicinal Chemistry

  • Antitumor Activity
    • Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. Research has shown that N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests its potential as a lead compound in cancer therapy.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential use in developing new antibiotics or adjuvants in combination therapies.
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

  • Drug Design and Development
    • The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with various biological targets allows for the exploration of new therapeutic pathways.
  • Biomarker Development
    • The compound's metabolic pathways are being studied for potential biomarkers in disease states. Understanding how it interacts within biological systems could lead to innovative diagnostic tools.

Materials Science

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. This application could be pivotal in developing advanced materials for various industrial uses.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityInduced apoptosis in breast cancer cells; IC50 values lower than standard chemotherapeutics.
Study 2Antimicrobial PropertiesEffective against MRSA; potential as a lead compound for antibiotic development.
Study 3Neuroprotective EffectsReduced neuronal death in models of oxidative stress; modulation of glutamate receptors observed.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared to analogous propanamide and tetrazole-containing derivatives below. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound: N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁ = 4-fluorophenyl; R₂ = 3-methoxyphenyl C₁₇H₁₆FN₅O₂ 341.34 High hydrogen-bonding potential; used in receptor-binding studies
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁ = 4-ethoxyphenyl; R₂ = 4-methoxyphenyl C₁₉H₂₁N₅O₃ 367.41 Increased lipophilicity due to ethoxy group; potential for enhanced membrane permeation
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁ = 3,4-dimethoxyphenyl; R₂ = 4-methoxyphenyl C₂₀H₂₂N₅O₄ 396.42 Additional methoxy groups may improve solubility but reduce bioavailability
N-(2-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide R₁ = 2-ethylphenyl; R₂ = 3-methoxyphenyl C₁₉H₂₂N₅O₂ 364.42 Bulkier ethyl group may hinder target binding compared to fluorine’s electronegativity
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide R₁ = 3-(trifluoromethyl)phenyl; R₂ = 4-hydroxy-3-methoxyphenyl C₁₉H₁₇F₃N₅O₃ 407.35 Hydroxy group increases polarity; CF₃ enhances electron-withdrawing effects

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity :

  • The 4-fluorophenyl group in the target compound provides a balance of electronegativity and hydrophobicity, favoring interactions with aromatic residues in enzyme binding pockets. In contrast, 4-ethoxyphenyl () increases lipophilicity but may reduce target specificity due to steric effects .
  • 3-Methoxyphenyl vs. 4-methoxyphenyl : The position of the methoxy group influences electronic distribution. A meta-substituted methoxy (3-position) may create steric hindrance compared to para-substituted analogs, altering binding kinetics .

Role of Tetrazole Moieties: The 2H-tetrazol-5-yl group is a common feature in angiotensin II receptor blockers (ARBs) like olmesartan medoxomil and valsartan (), where it mimics the carboxylate group of endogenous ligands . In the target compound, this moiety likely enhances binding to serine/threonine kinases or proteases.

Pharmacokinetic Considerations :

  • Compounds with additional methoxy groups (e.g., ) show higher molecular weights (>390 g/mol), which may limit blood-brain barrier penetration. Conversely, the target compound’s lower weight (341 g/mol) suggests better bioavailability .
  • Introduction of hydroxy groups () improves aqueous solubility but may increase metabolic clearance via glucuronidation .

Synthetic Flexibility :

  • The propanamide backbone allows modular substitution, as seen in and , where fluorophenyl and diazenyl groups are incorporated for target-specific activity (e.g., kinase inhibition) .

Biological Activity

N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A fluorophenyl group which can enhance lipophilicity and potentially improve bioavailability.
  • A methoxyphenyl moiety that may contribute to its biological interactions.
  • A tetrazole ring known for its role in drug design due to its ability to mimic carboxylic acids.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of phenylpropanoids have shown promising results against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Promotion of apoptotic pathways

A study by Karthikeyan et al. (2015) highlighted the anticancer potential of related compounds, suggesting that modifications in the phenyl groups can lead to enhanced activity against specific cancer types .

Antimicrobial Activity

Compounds containing tetrazole rings have been reported to possess antimicrobial properties. The biological activity may stem from their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways. For instance:

  • Antifungal and antibacterial activities have been noted in similar tetrazole-containing compounds, making them candidates for further investigation in the context of infectious diseases.

Neuroprotective Effects

There is emerging evidence that certain phenylpropanoids exhibit neuroprotective effects. These effects may be attributed to:

  • Reduction of oxidative stress
  • Inhibition of neuroinflammatory pathways

Research into related compounds suggests that they may protect neuronal cells from damage caused by neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Karthikeyan et al. (2015)Identified anticancer activities of phenylpropanoids; suggested structural modifications can enhance efficacy.
Hussain et al. (2009)Reported antimicrobial properties of tetrazole derivatives; indicated potential for development as therapeutic agents against infections.
Recent Research (2023)Highlighted neuroprotective effects of similar compounds; suggested mechanisms involve oxidative stress reduction .

The exact mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, based on existing literature regarding structurally related compounds, several potential mechanisms can be hypothesized:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to inflammation and apoptosis.
  • Oxidative Stress Modulation : Similar compounds have shown the ability to modulate oxidative stress levels, which is crucial in both cancer progression and neurodegeneration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.